molecular formula C17H26N2O2 B1283076 tert-Butyl 4-(benzylamino)piperidine-1-carboxylate CAS No. 206273-87-2

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

Cat. No. B1283076
M. Wt: 290.4 g/mol
InChI Key: IUJZIXJMTQNFOG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures are frequently reported as intermediates in the synthesis of pharmaceuticals, including nociceptin antagonists , antibacterial and anthelmintic agents , and anticancer drugs .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the asymmetric synthesis of a related piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a condensation reaction under basic conditions . The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the overall yields varying from moderate to high [4, 6, 8].

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis [2, 3, 4, 5]. X-ray diffraction studies provide detailed insights into the crystal systems and space groups, as well as unit cell parameters, which are crucial for understanding the three-dimensional architecture of the molecules [2, 3, 7]. DFT analyses are also performed to predict and confirm the molecular geometry and intramolecular interactions [3, 7, 10].

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation to form oxadiazoles , Schiff base formation , and amination reactions . These reactions are essential for the synthesis of compounds with potential biological activities. The reactivity of these intermediates allows for the introduction of various functional groups, which can lead to the development of diverse pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by X-ray diffraction studies [2, 3, 7]. The compounds exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state architecture [2, 3]. The thermal properties, molecular electrostatic potentials, and frontier molecular orbitals are analyzed using computational methods to understand their stability and reactivity [5, 7, 10].

Scientific Research Applications

  • Synthesis of Novel Organic Compounds

    • Field : Organic Chemistry
    • Application : Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • PROTAC Development

    • Field : Medicinal Chemistry
    • Application : tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Fentanyl Synthesis

    • Field : Medicinal Chemistry
    • Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is used as an intermediate in the manufacture of fentanyl, a powerful synthetic opioid, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
    • Method : It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
    • Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
  • PROTAC Development

    • Field : Medicinal Chemistry
    • Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of Azetidine and Piperidine Carbamates

    • Field : Organic Chemistry
    • Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in the preparation of azetidine and piperidine carbamates .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Controlled Substance Precursor

    • Field : Forensic Chemistry
    • Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
  • PROTAC Development

    • Field : Medicinal Chemistry
    • Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of Azetidine and Piperidine Carbamates

    • Field : Organic Chemistry
    • Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in preparation of azetidine and piperidine carbamates .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also a precursor used in the synthesis of fentanyl, a potent opioid that has contributed significantly to the opioid crisis .

Future Directions

The compound is a precursor in the synthesis of fentanyl and its analogues, which are major contributors to the opioid crisis . Therefore, its production and use are likely to be subject to increased regulation and control. In the field of research, it has potential applications in various areas.

properties

IUPAC Name

tert-butyl 4-(benzylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJZIXJMTQNFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572209
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

CAS RN

206273-87-2
Record name 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206273-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) and benzylamine (2.7 mL, 25.1 mmol) in MeOH (30 mL) was added HOAc (1.9 mL, 32.6 mmol), followed by NaCNBH3 (2.0 g, 32.6 mmol) and the reaction was stirred at room temperature overnight. The resulting mixture was quenched with H2O (5 mL) and concentrated in vacuo. The residue was diluted with 0.1 N HCl and washed with Et2O. The aqueous layer was then basified with 2 N NaOH and extracted with Et2O. The organics were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(benzylamino)piperidine-1-carboxylate (8.1 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-piperidone (3.0 g, 15.1 mmol) in THF (76 mL) was added benzylamine (1.65 mL, 15.1 mmol), acetic acid (0.86 mL, 15.1 mmol) and sodium triacetoxyborohydride (4.8 g, 22.6 mmol). After stirring 2.5 hours the reaction mixture was concentrated under reduced pressure and CH2Cl2 (50 mL) and saturated aqueous NaHCO3 solution (50 mL) was added. The organic phase was separated, and the aqueous was extracted with CH2Cl2 (2×50 mL). The combined organic phases were then dried (MgSO4), filtered, and concentrated under reduced pressure to afford 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester (4.30 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Using general procedure A, benzylamine (1.2 mL, 11 mmol) and 1-Boc-4-piperidone (2.0 g, 10 mmol) gave 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester as a white solid (2.93 g, 100%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Hammill, D Bhasin, DC Scott, J Min… - Journal of medicinal …, 2018 - ACS Publications
We previously reported the discovery, validation, and structure–activity relationships of a series of piperidinyl ureas that potently inhibit the DCN1–UBE2M interaction. We demonstrated …
Number of citations: 45 pubs.acs.org

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